molecular formula C14H24N2 B5735202 N'-[(4-ethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(4-ethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5735202
M. Wt: 220.35 g/mol
InChI Key: DCHTWXDMHAHALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-ethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound with a complex structure It is characterized by the presence of an ethylphenyl group attached to a trimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-ethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 4-ethylbenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-ethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate; conducted in organic solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N’-[(4-ethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N’-[(4-ethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the ethylphenyl group.

    N,N-Dimethylethylenediamine: Contains fewer methyl groups and no ethylphenyl group.

    N,N-Diethylethylenediamine: Features ethyl groups instead of methyl groups.

Uniqueness

N’-[(4-ethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

IUPAC Name

N'-[(4-ethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-5-13-6-8-14(9-7-13)12-16(4)11-10-15(2)3/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHTWXDMHAHALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.